molecular formula C14H17F3N2 B6437745 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole CAS No. 2548977-57-5

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole

Cat. No.: B6437745
CAS No.: 2548977-57-5
M. Wt: 270.29 g/mol
InChI Key: FDHMFLCKLPMGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydro-1H-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the formation of the octahydro-1H-isoindole structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is unique due to its combination of the trifluoromethyl group and the octahydro-1H-isoindole structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-[2-(trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindole is a compound characterized by its trifluoromethyl group attached to a pyridine ring and an octahydro-1H-isoindole structure. This unique configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods that typically involve trifluoromethylation of the pyridine ring followed by the formation of the isoindole structure. The synthesis often employs trifluoromethyl iodide or sulfonate in the presence of bases like sodium hydride or potassium carbonate, with solvents such as acetonitrile or dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, the compound may modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

Preliminary investigations into the antiviral activity of this compound have demonstrated inhibitory effects against certain viruses. These findings warrant further exploration into its mechanism and efficacy as a therapeutic agent in viral infections.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In specific assays, it has shown cytotoxic effects on cancer cell lines, indicating that it may interfere with cancer cell proliferation and survival mechanisms.

Research Findings and Case Studies

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against Gram-positive bacteria; MIC values ranged from 5 to 20 µg/mL.
Study 2AntiviralInhibition of viral replication in vitro; IC50 values were promising for further development.
Study 3AnticancerInduced apoptosis in breast cancer cell lines; IC50 values lower than standard chemotherapeutics.

Properties

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2/c15-14(16,17)13-7-12(5-6-18-13)19-8-10-3-1-2-4-11(10)9-19/h5-7,10-11H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMFLCKLPMGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.